2,5-Dimethylphenyl 3-methoxybenzoate
Description
2,5-Dimethylphenyl 3-methoxybenzoate is an aromatic ester featuring a benzoate core substituted with a methoxy group at the 3-position and a 2,5-dimethylphenyl ester group. This structure combines electron-donating (methyl) and electron-withdrawing (methoxy) substituents, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-11-7-8-12(2)15(9-11)19-16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |
InChI Key |
HIDOQQLXTRDHNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Methoxy/Methyl Substituents
Key analogs include methyl 3-methoxybenzoate and methyl 3,5-dimethoxybenzoate , which share the methoxy-substituted benzoate moiety but lack the dimethylphenyl group. These compounds exhibit differences in lipophilicity and steric bulk, impacting solubility and reactivity. For example:
Bioactive Carboxamides with Disubstituted Phenyl Groups
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (from ) shares the 2,5-dimethylphenyl substituent but replaces the benzoate ester with a carboxamide linked to a naphthalene system. This compound demonstrates potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), highlighting the importance of substituent position and electronic effects .
The carboxamide’s superior PET inhibition may arise from hydrogen-bonding capability (via -NH and -OH groups), which the ester lacks. However, the shared 2,5-dimethylphenyl group in both compounds suggests that lipophilicity and substituent orientation are critical for membrane penetration and target binding.
Triazine-Based Herbicides ( and )
Triazine derivatives like methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () feature complex heterocyclic cores with methoxy and aryloxy substituents. These compounds often target photosystem II (PSII) but differ mechanistically from benzoates due to their triazine-mediated interactions .
| Property | Triazine Derivatives | This compound |
|---|---|---|
| Core Structure | 1,3,5-Triazine | Benzoate ester |
| Key Substituents | Multiple methoxy/aryloxy groups | Single methoxy, dimethylphenyl |
| Biological Target | PSII (via triazine binding) | Unclear; potential PSII interaction |
| Synthetic Complexity | High (multi-step synthesis) | Likely moderate |
Key Research Findings and Data Gaps
- Substituent Position Matters : 2,5-Dimethylphenyl analogs (e.g., in carboxamides) show higher bioactivity than 3,5-dimethyl isomers, likely due to optimized steric and electronic profiles .
- Ester vs. Carboxamide : Carboxamides generally exhibit stronger PET inhibition than esters, but esters may offer better environmental stability .
- Data Limitations : Melting points, solubility, and explicit bioactivity data for this compound are absent in the evidence, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
